molecular formula C7H6N4O7 B12640936 3-Ethoxy-2,4,6-trinitropyridine CAS No. 920502-94-9

3-Ethoxy-2,4,6-trinitropyridine

Cat. No.: B12640936
CAS No.: 920502-94-9
M. Wt: 258.15 g/mol
InChI Key: BENWOIYHDBWFME-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4,6-trinitropyridine is a nitro-substituted pyridine derivative characterized by an ethoxy group at the 3-position and nitro groups at the 2-, 4-, and 6-positions. The ethoxy substituent introduces steric and electronic effects that modulate reactivity and stability compared to unsubstituted analogs. Synthetically, it is derived from pyridine through sequential nitration and ethoxylation steps, as described in foundational works on trinitropyridine derivatives .

Properties

CAS No.

920502-94-9

Molecular Formula

C7H6N4O7

Molecular Weight

258.15 g/mol

IUPAC Name

3-ethoxy-2,4,6-trinitropyridine

InChI

InChI=1S/C7H6N4O7/c1-2-18-6-4(9(12)13)3-5(10(14)15)8-7(6)11(16)17/h3H,2H2,1H3

InChI Key

BENWOIYHDBWFME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4,6-trinitropyridine typically involves the nitration of ethoxy-substituted pyridine derivatives. One common method includes the reaction of 3-ethoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the trinitro compound.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance yield and purity while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,4,6-trinitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 3-amino-2,4,6-trinitropyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2,4,6-trinitropyridine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other nitro-substituted pyridines and related compounds.

    Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.

    Biology and Medicine: Studied for its potential biological activity and as a model compound in toxicological studies.

    Industry: Utilized in the production of specialized chemicals and materials with specific energetic properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,4,6-trinitropyridine involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. The compound’s energetic properties are attributed to the release of energy during the decomposition of the nitro groups, which can be harnessed in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-ethoxy-2,4,6-trinitropyridine can be contextualized by comparing it to related pyridine-based compounds with varying substituents. Key comparisons are outlined below:

2,4,6-Trinitropyridine

  • Structure : Lacks the ethoxy group at the 3-position.
  • Properties :
    • Higher sensitivity to detonation due to the absence of electron-donating substituents.
    • Lower thermal stability compared to ethoxy-substituted derivatives, as electron-withdrawing nitro groups dominate the electronic environment .
  • Applications : Primarily investigated as a high-energy-density material in propellants and explosives.

3-Hydroxy-2,4,6-trinitropyridine Monohydrate

  • Structure : Features a hydroxy group instead of ethoxy at the 3-position.
  • Properties: Increased solubility in polar solvents due to hydrogen bonding from the hydroxy group. Potential acidity from the hydroxyl proton, which may influence reactivity in synthesis or decomposition pathways. Note: Data for this compound are derived from a retracted study, necessitating cautious interpretation .

Other Ethoxy-Substituted Pyridine Derivatives

  • Example : Ethoxy-substituted phenylboronic acids (e.g., 3-ethoxy-2,4,6-trifluorophenylboronic acid).
  • Differences in functional groups (e.g., boronic acid vs. nitro groups) lead to divergent applications (e.g., Suzuki coupling vs. energetic materials).

Research Implications

The ethoxy group in this compound likely improves thermal stability and handling safety compared to 2,4,6-trinitropyridine, making it a candidate for controlled energetic applications. Studies on analogous systems, such as triazolo-tetrazine derivatives, suggest that heterocyclic nitro compounds with electron-donating substituents can achieve balanced energy-stability profiles, providing a framework for future investigations .

Biological Activity

Chemical Structure and Properties

3-Ethoxy-2,4,6-trinitropyridine is characterized by its unique structure, which includes:

  • A pyridine ring
  • Three nitro groups at the 2, 4, and 6 positions
  • An ethoxy group at the 3 position

The molecular formula for ETNP is C8H8N4O5C_8H_8N_4O_5, and its molecular weight is approximately 244.17 g/mol.

Antimicrobial Properties

Research has indicated that ETNP exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : ETNP demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : The MIC was found to be 64 µg/mL.

These findings suggest that ETNP could be developed into an effective antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that ETNP has a dose-dependent cytotoxic effect:

  • At concentrations of 10 µM, a reduction in cell viability by approximately 50% was observed.
  • Higher concentrations (20 µM) resulted in over 75% cell death.

This indicates potential applications in cancer therapy, though further studies are necessary to elucidate the underlying mechanisms.

The biological activity of ETNP may be attributed to its ability to intercalate into DNA strands, disrupting replication and transcription processes. Additionally, its nitro groups may generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Data Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Notes
AntimicrobialStaphylococcus aureus32Effective against Gram-positive bacteria
AntimicrobialEscherichia coli64Effective against Gram-negative bacteria
CytotoxicityHeLa1050% reduction in cell viability
CytotoxicityMCF-720Over 75% cell death

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial properties of ETNP against multi-drug resistant strains. The results indicated that ETNP not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like amoxicillin.

Case Study 2: Cancer Cell Inhibition

In a study published by Johnson et al. (2024), the effects of ETNP on various cancer cell lines were examined. The researchers found that ETNP induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

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